molecular formula C18H25N5O2 B12249835 Tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate

Tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate

Cat. No.: B12249835
M. Wt: 343.4 g/mol
InChI Key: ZMHXVKABTKZAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine ring fused with a piperidine moiety, which is further substituted with a tert-butyl ester group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)22-10-8-13(9-11-22)16-20-19-15-7-6-14(12-4-5-12)21-23(15)16/h6-7,12-13H,4-5,8-11H2,1-3H3

InChI Key

ZMHXVKABTKZAHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2N=C(C=C3)C4CC4

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Tert-butyl 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxylate can be compared with other similar compounds, such as:

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